

# T-1105: A Comprehensive Technical Review of Preclinical Safety and Cytotoxicity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**T-1105**, more widely known as Favipiravir, is a broad-spectrum antiviral agent that has garnered significant attention for its potential therapeutic applications against a range of RNA viruses. As a purine nucleic acid analogue, its mechanism of action centers on the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This technical guide provides an in-depth overview of the preclinical safety profile and *in vitro* cytotoxicity of **T-1105**, presenting key data in a structured format to facilitate informed research and development decisions.

## Mechanism of Action

**T-1105** is a prodrug that, upon entering a cell, undergoes intracellular phosphoribosylation to be converted into its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite structurally mimics purine nucleosides (adenosine and guanosine triphosphates). The viral RdRp enzyme mistakenly incorporates Favipiravir-RTP into the nascent viral RNA strand. This incorporation does not immediately terminate chain elongation but instead leads to an accumulation of non-viable mutations in the viral genome, a process known as lethal mutagenesis. This ultimately prevents the production of functional, infectious viral particles.<sup>[1][2]</sup>

[Click to download full resolution via product page](#)

**Caption:** Intracellular activation and mechanism of action of **T-1105**.

## In Vitro Cytotoxicity

A range of in vitro studies have been conducted to determine the cytotoxic potential of **T-1105** in various cell lines. These studies are crucial for establishing the therapeutic index of the drug.

## Table 1: Summary of In Vitro Cytotoxicity of T-1105 (Favipiravir)

| Cell Line                            | Assay Type    | Concentration Range Tested         | Cytotoxicity Observed                                                      | Reference |
|--------------------------------------|---------------|------------------------------------|----------------------------------------------------------------------------|-----------|
| Vero E6                              | Not specified | 0.25 - 3 mg/mL                     | Not cytotoxic                                                              | [3]       |
| Calu-3                               | MTT Assay     | 0.1571 - 7.855 mg/mL (0.1 - 50 mM) | No significant difference in cell viability compared to control            | [3]       |
| MDCK                                 | MTS Assay     | Not specified                      | Not specified, but T-1105 showed better anti-RNA virus activity than T-705 | [4]       |
| A549                                 | Not specified | Not specified                      | T-1105 activation hindered                                                 | [4]       |
| HEK293T                              | Not specified | Not specified                      | T-1105 activation hindered                                                 | [4]       |
| H9c2<br>(cardiomyoblasts )           | ATP content   | Starting from 200 $\mu$ M          | ATP level inhibited                                                        | [2]       |
| CCD-1079Sk<br>(skin fibroblasts)     | ATP content   | Starting from 200 $\mu$ M          | ATP level inhibited                                                        | [2]       |
| BHK-21                               | Not specified | Not specified                      | Data available in referenced figure                                        | [5]       |
| Normal Human Skin Fibroblasts (NHSF) | SRB Assay     | Up to 100 $\mu$ g/mL               | High safety margin (IC50 > 100 $\mu$ g/mL)                                 | [6]       |

## Preclinical Safety Profile

Preclinical safety evaluation in animal models is a critical step in drug development to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.

## Single-Dose Toxicity

Acute toxicity studies are performed to determine the median lethal dose (LD50) and to identify signs of toxicity after the administration of a single high dose of the substance.

**Table 2: Single-Dose Toxicity of T-1105 (Favipiravir)**

| Species | Route of Administration | LD50 (mg/kg) | Reference           |
|---------|-------------------------|--------------|---------------------|
| Mice    | Oral                    | >2000        | <a href="#">[7]</a> |
| Rats    | Oral                    | >2000        | <a href="#">[7]</a> |

## Repeat-Dose Toxicity

Repeat-dose toxicity studies are designed to characterize the toxicological profile of a substance following repeated administration over a period of time. These studies help in identifying target organs and determining the No-Observed-Adverse-Effect-Level (NOAEL).

**Table 3: Repeat-Dose Toxicity of T-1105 (Favipiravir)**

| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs/Effects Noted                                                             | Reference |
|---------|----------|-------------------------|-------------------|-----------------------------------------------------------------------------------------|-----------|
| Rats    | 4 weeks  | Oral                    | 100               | Liver<br>(hypertrophy)<br>,<br>Hematopoietic system<br>(decreased red blood cell count) | [7]       |
| Monkeys | 4 weeks  | Oral                    | 30                | Testicular toxicity                                                                     | [7]       |
| Rats    | 13 weeks | Oral                    | 30                | Liver,<br>Hematopoietic system                                                          | [7]       |
| Monkeys | 13 weeks | Oral                    | 10                | Testicular toxicity                                                                     | [7]       |

## Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to induce genetic mutations or chromosomal damage.

**Table 4: Genotoxicity Profile of T-1105 (Favipiravir)**

| Assay                             | Test System                 | Metabolic Activation | Result   | Reference |
|-----------------------------------|-----------------------------|----------------------|----------|-----------|
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli     | With and Without     | Negative | [7]       |
| In vitro Chromosomal Aberration   | Mammalian Cells             | With and Without     | Positive | [7]       |
| In vitro Mouse Lymphoma           | L5178Y mouse lymphoma cells | With and Without     | Positive | [7]       |
| In vivo Micronucleus              | Rodent bone marrow          | N/A                  | Negative | [7]       |
| In vivo Unscheduled DNA Synthesis | Rat hepatocytes             | N/A                  | Negative | [7]       |

## Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential adverse effects of a substance on reproduction and development.

## Table 5: Reproductive and Developmental Toxicity of T-1105 (Favipiravir)

| Species | Study Type                                | Key Findings                                             | NOAEL (mg/kg/day)                                 | Reference |
|---------|-------------------------------------------|----------------------------------------------------------|---------------------------------------------------|-----------|
| Rats    | Fertility and Early Embryonic Development | Effects on mating performance and fertility              | < 30                                              | [7]       |
| Rats    | Embryo-fetal Development                  | Embryonic death, developmental delays, and malformations | Not established (teratogenic at all doses tested) | [7]       |
| Rabbits | Embryo-fetal Development                  | Embryonic death and malformations                        | Not established (teratogenic at all doses tested) | [7]       |
| Monkeys | Embryo-fetal Development                  | Embryonic death                                          | Not established                                   | [7]       |

Note: The teratogenic and embryotoxic potential of Favipiravir is a significant safety concern and is a primary reason for its contraindication in pregnant women.[7]

## Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer. Specific carcinogenicity studies for Favipiravir were not identified in the publicly available literature at the time of this review.[7]

## Experimental Protocols

Detailed experimental protocols for proprietary studies are often not publicly available. However, the methodologies for standard toxicology and cytotoxicity assays are well-established and generally follow international guidelines (e.g., OECD, ICH).

## In Vitro Cytotoxicity Assays (MTT/MTS) - General Protocol

[Click to download full resolution via product page](#)**Caption:** Generalized workflow for in vitro cytotoxicity assays (MTT/MTS).

- Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
- Compound Exposure: Treat the cells with a range of concentrations of **T-1105**. Include vehicle-treated and untreated controls.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
- Color Development: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
- Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the 50% inhibitory concentration (IC50).

## Preclinical Toxicology Studies - General Workflow



[Click to download full resolution via product page](#)

**Caption:** Generalized workflow for preclinical toxicology studies.

- Dose Range-Finding Studies: Initial studies in a small number of animals to determine the dose levels for the main study.
- Main Study Conduct: Administration of **T-1105** to animals (typically rodents and a non-rodent species) at multiple dose levels and a control group for a specified duration (e.g., 28 days, 90 days).
- In-life Monitoring: Regular observation of animals for clinical signs of toxicity, measurement of body weight, food and water consumption.
- Clinical Pathology: Collection of blood and urine samples at specified intervals for hematology and clinical chemistry analysis.
- Terminal Procedures: At the end of the study, animals are euthanized, and a thorough necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
- Data Analysis and Reporting: Statistical analysis of the data to identify any dose-related effects and to determine the NOAEL. A comprehensive report is generated detailing the findings.

For developmental and reproductive toxicity (DART) studies, the drug is administered during specific periods of gestation, and the effects on dams, fetuses, and offspring are evaluated.

## Conclusion

The preclinical safety profile of **T-1105** (Favipiravir) indicates low acute toxicity. The primary concerns identified in repeat-dose toxicity studies are effects on the liver, hematopoietic system, and testes. A significant finding from preclinical studies is the teratogenic and embryotoxic potential of **T-1105**, which is a critical consideration for its clinical use. Genotoxicity studies have shown mixed results, with positive findings in some in vitro assays but negative results in in vivo assays. The in vitro cytotoxicity profile generally shows a high safety margin in the cell lines tested. This comprehensive preclinical data package is essential for guiding the safe and effective clinical development and use of **T-1105**. Further research and careful consideration of the risk-benefit profile are warranted for its application in various viral infections.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Favipiravir induces oxidative stress and genotoxicity in cardiac and skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c19early.org [c19early.org]
- 4. Modeling Favipiravir Antiviral Efficacy Against Emerging Viruses: From Animal Studies to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of favipiravir in COVID-19 patients with pneumonia. A randomized, double-blind, placebo-controlled study (FAVID) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC-MS characterization, and In-vitro safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [T-1105: A Comprehensive Technical Review of Preclinical Safety and Cytotoxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682577#t-1105-safety-profile-and-cytotoxicity-studies>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)